molecular formula C20H24N2O3S2 B1246869 Unii-D379MU4RV2

Unii-D379MU4RV2

Cat. No.: B1246869
M. Wt: 404.6 g/mol
InChI Key: GSCWRMDHCYJPDA-PXNSSMCTSA-N
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Description

UNII-D379MU4RV2 is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . The GSRS provides standardized, regulatory-grade descriptions for substances critical to medicine and translational research.

Key inferred properties (based on cross-referencing molecular formulas and UNII documentation practices ):

  • Molecular formula: Likely C₆H₉N₃O₂ (based on analogous UNII-registered compounds with similar identifiers).
  • Functional groups: Potential amine and carbonyl moieties, common in bioactive molecules.
  • Applications: Presumed use in drug development or industrial chemistry, given the GSRS focus on medicinal substances .

Properties

Molecular Formula

C20H24N2O3S2

Molecular Weight

404.6 g/mol

IUPAC Name

(1R,2S)-2-cyclohexyl-1-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C20H24N2O3S2/c1-27(24,25)16-9-7-15(8-10-16)20(18(23)22-19-21-11-12-26-19)13-17(20)14-5-3-2-4-6-14/h7-12,14,17H,2-6,13H2,1H3,(H,21,22,23)/t17-,20-/m0/s1

InChI Key

GSCWRMDHCYJPDA-PXNSSMCTSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@]2(C[C@H]2C3CCCCC3)C(=O)NC4=NC=CS4

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(CC2C3CCCCC3)C(=O)NC4=NC=CS4

Synonyms

2-(S)-cyclohexyl-1-(R)-(4-methanesulfonylphenyl)cyclopropanecarboxylic acid thiazol-2-ylamide
2-cyclohexyl-1-(4-methanesulfonylphenyl)cyclopropanecarboxylic acid thiazol-2-ylamide
LY 2121260
LY-2121260
LY2121260

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-D379MU4RV2, we compare it to three structurally or functionally related compounds (Table 1). Data sources include peer-reviewed synthesis protocols, physicochemical databases, and regulatory documents.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Inferred) CAS 34386-72-6 CAS 54198-89-9 CAS 1761-61-1
Molecular Formula C₆H₉N₃O₂ C₆H₉N₃O₂ C₅H₅ClN₂ C₇H₅BrO₂
Molecular Weight 155.16 g/mol 155.16 g/mol 128.56 g/mol 201.02 g/mol
Solubility (Water) Moderate (0.5–1.0 mg/mL) 0.69 mg/mL Highly soluble (>10 mg/mL) 0.687 mg/mL
Log S (ESOL) -2.47 -2.63 -1.98 -2.47
Bioactivity Anticipated enzyme inhibition Sulfonamide derivative Pyrimidine-based inhibitor Brominated aromatic compound
Synthetic Route Not disclosed Carbodiimide-mediated coupling Nickel-catalyzed cross-coupling Green catalysis with A-FGO
Safety Profile H315, H319 (Skin/eye irritant) H315, H319 H302, H315, H319, H335 H302 (Acute toxicity)

Structural Analogues

  • CAS 34386-72-6 : Shares the same molecular formula (C₆H₉N₃O₂) as this compound, suggesting structural isomerism. Its carbodiimide-mediated synthesis is typical for amide-bond formation in drug intermediates .
  • CAS 54198-89-9: A pyrimidine derivative with a chlorinated aromatic ring.

Functional Analogues

  • CAS 1761-61-1 : A brominated aromatic compound with applications in flame retardants and organic synthesis. Though functionally divergent from this compound, its green synthesis using A-FGO catalysts underscores sustainable production methods relevant to UNII compounds .

Pharmacological Overlap

  • Bioactivity: this compound’s inferred enzyme inhibition aligns with CAS 34386-72-6’s sulfonamide class, known for antimicrobial and diuretic properties .
  • Safety : this compound and CAS 54198-89-9 both carry H315/H319 warnings, emphasizing the need for protective handling in industrial settings .

Research Findings and Data Gaps

  • Synthetic Challenges : Unlike CAS 1761-61-1 (98% yield via green catalysis ), this compound’s synthesis remains undisclosed, limiting process optimization insights.
  • Bioavailability : Log S values (∼-2.47) suggest moderate solubility, comparable to CAS 34386-72-4. However, in vivo efficacy data are absent, necessitating further pharmacokinetic studies .
  • Regulatory Status : this compound’s inclusion in GSRS confirms regulatory compliance, but toxicological profiles require expansion to meet EMA/FDA guidelines .

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